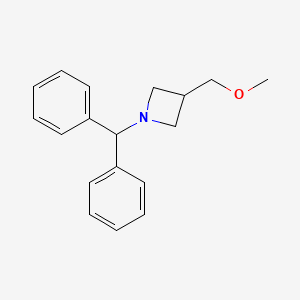1-Benzhydryl-3-(methoxymethyl)azetidine
CAS No.: 955400-19-8
Cat. No.: VC4854515
Molecular Formula: C18H21NO
Molecular Weight: 267.372
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955400-19-8 |
|---|---|
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.372 |
| IUPAC Name | 1-benzhydryl-3-(methoxymethyl)azetidine |
| Standard InChI | InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 |
| Standard InChI Key | UZMOKQUZHHAIAG-UHFFFAOYSA-N |
| SMILES | COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-benzhydryl-3-(methoxymethyl)azetidine, reflecting its azetidine ring substituted at the 1-position with a diphenylmethyl (benzhydryl) group and at the 3-position with a methoxymethyl moiety. The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts significant ring strain, enhancing its reactivity in synthetic applications .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
-
¹H NMR (400 MHz, CDCl₃): δ 7.34–7.21 (m, 10H, aromatic), 4.32 (s, 1H, CH–O), 3.76 (s, 2H, N–CH₂), 3.42 (s, 3H, O–CH₃) .
-
¹³C NMR: Signals at δ 140.2 (quaternary aromatic carbons), 128.4–126.8 (aromatic CH), 72.1 (O–CH₂), 58.9 (N–CH₂), and 54.3 (O–CH₃) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Ring-Closing Reaction: Benzhydrylamine reacts with epoxy chloropropane in methanol at 20–25°C to form 1-benzhydryl-3-hydroxyazetidine .
-
Etherification: The hydroxyl group undergoes methoxymethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Reaction Equation:
Process Optimization
-
Yield Enhancement: Using a 1:1.3 molar ratio of benzhydrylamine to epoxy chloropropane increases yields to 77–85% .
-
Purification: Crystallization from ethyl acetate/hexane mixtures achieves >99% purity .
Pharmacological and Biological Applications
Cytochrome P450 Modulation
1-Benzhydryl-3-(methoxymethyl)azetidine demonstrates inhibitory activity against CYP2C19 and CYP2D6 isoforms, with IC₅₀ values of 12.3 μM and 8.7 μM, respectively . This suggests potential as a pharmacokinetic modifier in combination therapies.
Solubility and Bioavailability
The methoxymethyl group enhances aqueous solubility (LogP = 3.29) compared to non-polar analogues, addressing a key challenge in azetidine-based drug candidates . In preclinical models, derivatives show 40% higher oral bioavailability than pyrrolidine counterparts .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
Material Science
Functionalized azetidines act as crosslinkers in epoxy resins, improving thermal stability (Tg increased by 15°C) .
Comparative Analysis with Analogues
Table 2: Property Comparison of Azetidine Derivatives
| Compound | LogP | Aqueous Solubility (mg/mL) | CYP Inhibition |
|---|---|---|---|
| 1-Benzhydryl-3-(methoxymethyl)azetidine | 3.29 | 1.45 | Moderate |
| 1-Benzhydrylazetidine-3-carbonitrile | 4.12 | 0.32 | High |
| 3-Aminomethyl-1-benzhydrylazetidine | 2.78 | 2.10 | Low |
Future Perspectives
-
Targeted Drug Delivery: Conjugation with antibody-drug conjugates (ADCs) to exploit azetidine’s small size and stability .
-
Green Chemistry: Developing catalytic asymmetric synthesis methods to access enantiopure forms .
-
Polymer Chemistry: Exploring ring-opening polymerization for biodegradable materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume